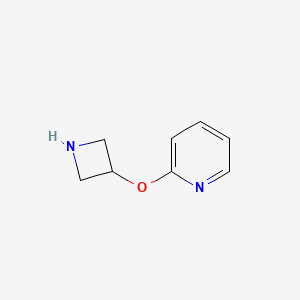

2-(Azetidin-3-yloxy)pyridine

説明

Significance of Four-Membered Heterocycles in Drug Discovery

Four-membered heterocyclic rings, such as azetidines and oxetanes, are increasingly sought after in modern drug discovery. researchgate.netacs.orgchemrxiv.org Their incorporation into drug candidates can confer beneficial properties, including improved hydrophilicity, solubility, and metabolic stability. researchgate.net The unique three-dimensional structures of these small rings can lead to high selectivity for target proteins. researchgate.netresearchgate.net

Azetidines are four-membered saturated cyclic amines. researchgate.net A defining characteristic of azetidines is their significant ring-strain energy, approximately 25.4 kcal mol⁻¹. rsc.org This inherent strain is a key driver of their reactivity. researchgate.netrsc.org The ring strain of azetidines is intermediate between that of the less stable and more difficult to handle aziridines (a three-membered ring) and the more stable and less reactive pyrrolidines (a five-membered ring). rsc.org This balance provides a unique combination of stability for handling and sufficient reactivity that can be triggered under specific conditions, making them valuable precursors in synthesis. rsc.orgrsc.org The strain-driven character of azetidines influences their reactivity patterns and stability, making them more reactive than larger ring analogs but more stable than the highly strained three-membered aziridines.

The azetidine (B1206935) ring has gained considerable popularity in drug discovery over the last decade. chemrxiv.org At least seven approved drugs contain an azetidine moiety, and numerous other azetidine-containing molecules are in various stages of clinical trials. chemrxiv.org Azetidines are increasingly being investigated and are gaining prominence in approved drugs. acs.orgnih.gov The rigid scaffold provided by the small ring can facilitate productive interactions with protein targets, and its lower molecular weight compared to larger heterocycles can lead to improved ligand efficiency. nih.gov Examples of azetidine-containing drugs and clinical candidates include Cobimetinib, Ziritaxestat, and LUNA18. drughunter.com

Role of Pyridine (B92270) Derivatives in Pharmaceutical Development

Pyridine and its derivatives are among the most prevalent structural units in pharmaceutical targets. nih.govdovepress.com They are fundamental heterocyclic compounds with a six-electron system similar to benzene (B151609). jchemrev.com The pyridine ring is a component of many natural products, including vitamins and alkaloids. dovepress.comresearchgate.net

Pyridine-based ring systems are extensively used in drug design due to their significant effect on pharmacological activity, which has led to the discovery of a wide range of therapeutic agents. nih.govresearchgate.net Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, antidiabetic, antimalarial, and anti-inflammatory properties. nih.govjchemrev.comresearchgate.net The versatility of the pyridine scaffold allows for the development of drugs targeting a wide array of diseases. researchgate.netresearchgate.net For instance, pyridine-containing compounds have shown promise against drug-resistant bacteria and various cancer cell lines. nih.govresearchgate.net

The physicochemical properties of pyridine derivatives, such as their weak basicity, water solubility, and chemical stability, are crucial for their role in medicine. jchemrev.com The pyridine moiety can enhance a drug's permeability, biochemical potency, and metabolic stability. cmjpublishers.comauctoresonline.org Its ability to form various non-covalent interactions with protein targets facilitates drug-target binding. cmjpublishers.comauctoresonline.org As a polar and ionizable aromatic molecule, pyridine is used to improve the solubility and bioavailability of less soluble compounds. researchgate.net Structural modifications to pyridine derivatives can significantly influence their lipophilicity, electronic characteristics, and steric effects, which in turn can alter their biological activity and therapeutic potential. cmjpublishers.com

Emergence of Azetidine-Pyridine Conjugates in Drug Design

The combination of azetidine and pyridine scaffolds into hybrid molecules is a strategic approach in drug design. This "scaffold morphing" can lead to novel compounds with potent inhibitory activity and desirable drug-like properties. acs.org For example, 3-pyridyl azetidine ureas have been identified as potent inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a potential therapeutic target in oncology. acs.org The synthesis of such hybrids allows for the exploration of new chemical space and the development of compounds with optimized in vitro potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. acs.org The strategic integration of these two important heterocyclic systems continues to be a promising avenue for the discovery of new therapeutic agents. dntb.gov.uamdpi.com

Structure

3D Structure

特性

IUPAC Name |

2-(azetidin-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-4-10-8(3-1)11-7-5-9-6-7/h1-4,7,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMCPYJKGBZIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731932 | |

| Record name | 2-[(Azetidin-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897086-94-1 | |

| Record name | 2-(3-Azetidinyloxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897086-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Azetidin-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azetidin 3 Yloxy Pyridine and Analogs

Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is a significant challenge in synthetic chemistry due to the inherent ring strain of the four-membered heterocycle. Several key strategies have been developed to address this challenge. arkat-usa.org

Cycloaddition reactions are powerful methods for the rapid assembly of cyclic systems, and they have been effectively applied to the synthesis of azetidines. arkat-usa.org The most prominent among these is the [2+2] cycloaddition.

The aza Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene, is one of the most direct and efficient routes to functionalized azetidines. arkat-usa.orgacs.org This reaction can be initiated by direct UV irradiation or through the use of a triplet sensitizer. acs.org Recent advancements have enabled this reaction using visible light and a photocatalyst, which offers milder conditions and improved operational simplicity. acs.orgnih.gov For instance, an iridium-based photocatalyst can activate oxime precursors via triplet energy transfer, which then react with alkenes to form the azetidine ring. acs.org

Another significant [2+2] cycloaddition is the Staudinger synthesis , which involves the reaction of a ketene (B1206846) with an imine to produce a β-lactam (an azetidin-2-one). nih.gov The β-lactam can then be reduced to afford the corresponding azetidine. Ketenes are often generated in situ from acyl chlorides using a tertiary amine base. nih.gov

The following table summarizes representative cycloaddition reactions for azetidine synthesis.

Table 1: Cycloaddition Reactions for Azetidine Synthesis| Reaction Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Aza Paternò–Büchi | Imine + Alkene | Azetidine | Photochemical (UV or visible light); efficient assembly of functionalized rings. arkat-usa.orgacs.org |

| Staudinger Synthesis | Ketene + Imine | β-Lactam | Forms azetidin-2-one (B1220530) precursor; ketene often generated in situ. nih.gov |

Intramolecular cyclization of acyclic precursors is a cornerstone of azetidine synthesis. These reactions typically involve the formation of a carbon-nitrogen bond to close the four-membered ring. A common method is the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group (such as a halide or mesylate) from a γ-position. researchgate.net

More advanced cyclization strategies have also been developed. For example, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination provides a modern approach to forming functionalized azetidines. researchgate.net Another innovative method involves the Lewis acid-catalyzed intramolecular aminolysis of epoxides. Specifically, lanthanum(III) triflate (La(OTf)₃) has been shown to catalyze the regioselective ring-opening of cis-3,4-epoxy amines by the internal amine, yielding 3-hydroxyazetidines in high yields. researchgate.net This method is notable for its tolerance of acid-sensitive functional groups. researchgate.net

Table 2: Intramolecular Cyclization Strategies for Azetidine Synthesis

| Method | Precursor | Catalyst/Reagent | Product |

|---|---|---|---|

| SN2 Cyclization | γ-Haloamine | Base | Azetidine |

| Pd-catalyzed C-H Amination | Amine with γ-C(sp³)-H bond | Pd(II) catalyst, Oxidant | Functionalized Azetidine researchgate.net |

| Epoxide Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃ | 3-Hydroxyazetidine researchgate.net |

Azetidine-2-carboxylic acid, a naturally occurring non-proteinogenic amino acid, serves as a valuable chiral starting material for the synthesis of more complex azetidine derivatives. wikipedia.org Photochemical methods can be employed to modify this scaffold, most notably through decarboxylation.

Visible-light photoredox catalysis allows for the decarboxylative alkylation of azetidine-2-carboxylic acid derivatives. acs.orgdigitellinc.com In this process, a photocatalyst absorbs light and initiates a single-electron transfer from the carboxylate, leading to the formation of an acyl radical which rapidly loses CO₂. The resulting α-amino radical at the C2 position can then be trapped by an acceptor, such as an activated alkene, to form a new carbon-carbon bond. acs.orgdigitellinc.com This strategy provides a route to C2-functionalized azetidines from a readily available precursor. acs.org

In some synthetic routes, it is advantageous to introduce the azetidine ring as a pre-formed, yet highly reactive, moiety. This can be achieved through the strain-release reactions of azabicyclo[1.1.0]butanes (ABBs). ABBs are highly strained bicyclic compounds that can undergo ring-opening reactions with a variety of reagents to produce functionalized azetidines.

This strategy has been used to synthesize N-SF₅ azetidines, where an SF₅ radical, generated from a bench-stable precursor, adds to the ABB. This is followed by the trapping of the resulting radical intermediate to yield a 3-substituted N-SF₅ azetidine. nih.gov This approach leverages the high ring strain of the ABB (approx. 65 kcal/mol) to drive the formation of the less strained, functionalized azetidine ring.

Installation of the 3-yloxy Linkage

Once the 3-hydroxyazetidine core is established, the final key step in the synthesis of 2-(azetidin-3-yloxy)pyridine is the formation of the ether bond.

The most common and direct method for forming the aryl ether linkage is the Williamson ether synthesis . This reaction proceeds via an SN2 mechanism where an alkoxide acts as the nucleophile, displacing a leaving group from an alkyl or aryl halide.

In the context of this compound synthesis, two primary pathways are possible:

Pathway A: The alkoxide is generated from a protected 3-hydroxyazetidine by treatment with a strong base, such as sodium hydride (NaH). This alkoxide then displaces a halide (e.g., chloro or fluoro) from the 2-position of a pyridine (B92270) ring.

Pathway B: A 2-hydroxypyridine (B17775) is deprotonated to form the pyridinoxide nucleophile, which then displaces a suitable leaving group (e.g., a tosylate or mesylate) from the 3-position of a protected azetidine.

For the synthesis to be successful via an SN2 pathway, particularly when using an aryl halide like 2-chloropyridine (B119429), the reaction often requires heat and is facilitated by the electron-withdrawing nature of the pyridine ring, which activates the halide for nucleophilic aromatic substitution (SNAr).

Etherification Strategies

The core of the synthesis is the formation of the ether bond between the 3-position of the azetidine ring and the 2-position of the pyridine ring. This is typically achieved through nucleophilic substitution reactions where one moiety acts as the nucleophile and the other as the electrophile. The azetidine nitrogen is generally protected, for instance, with a tert-butoxycarbonyl (Boc) group, to prevent side reactions and improve handling.

Two primary strategies for this etherification are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an organohalide. wikipedia.org In this context, N-protected 3-hydroxyazetidine is deprotonated with a strong base to form a nucleophilic alkoxide. This alkoxide then displaces a halide (typically Cl or Br) from the 2-position of a pyridine ring in an SN2 reaction. masterorganicchemistry.comyoutube.com The use of polar aprotic solvents like DMF or DMSO is common, and strong, non-nucleophilic bases such as sodium hydride (NaH) are preferred to fully generate the alkoxide. jk-sci.com

Reactants : N-Boc-3-hydroxyazetidine and 2-halopyridine (e.g., 2-chloropyridine).

Mechanism : SN2 nucleophilic substitution. wikipedia.org

Key Considerations : The reaction's success depends on minimizing competing elimination reactions and ensuring the pyridine ring is sufficiently activated for nucleophilic aromatic substitution. jk-sci.com

| Parameter | Typical Condition | Reference |

| Azetidine Component | N-Boc-3-hydroxyazetidine | chemicalbook.com |

| Pyridine Component | 2-chloropyridine or 2-bromopyridine | wikipedia.org |

| Base | Sodium hydride (NaH), Potassium hydride (KH) | youtube.comjk-sci.com |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | masterorganicchemistry.com |

| Temperature | 0 °C to room temperature | masterorganicchemistry.com |

Mitsunobu Reaction: This reaction provides an alternative route that converts a primary or secondary alcohol into a variety of functional groups, including ethers, under mild conditions. wikipedia.orgorganic-chemistry.org It employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org For the synthesis of this compound, N-Boc-3-hydroxyazetidine is reacted with 2-hydroxypyridine. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, a crucial consideration for stereoselective synthesis. organic-chemistry.orgmissouri.edu

Reactants : N-Boc-3-hydroxyazetidine and 2-hydroxypyridine.

Mechanism : The reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the deprotonated hydroxypyridine nucleophile. organic-chemistry.org

Key Considerations : The order of reagent addition is important, and the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative, which must be removed during workup. organic-synthesis.com

| Parameter | Typical Condition | Reference |

| Alcohol | N-Boc-3-hydroxyazetidine | chemicalbook.com |

| Nucleophile | 2-hydroxypyridine | wikipedia.org |

| Reagents | Triphenylphosphine (PPh₃), DIAD or DEAD | wikipedia.orgmissouri.edu |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | organic-synthesis.com |

| Temperature | 0 °C to room temperature | organic-synthesis.com |

Pyridyl Moiety Functionalization and Coupling

The synthesis of analogs often requires introducing substituents onto the pyridine ring. This can be accomplished either by modifying the pyridine ring after the ether linkage is formed or by using a pre-functionalized pyridine in the initial coupling step.

In this approach, the parent this compound molecule is first halogenated at a desired position on the pyridine ring. This installed halogen then serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide variety of substituents. This late-stage functionalization is a powerful strategy for creating a library of analogs from a common intermediate.

For example, a brominated analog could be subjected to a Suzuki coupling with a boronic acid to introduce new aryl or alkyl groups.

An alternative and often more direct strategy involves using a pyridine ring that already contains the desired substituent in the initial etherification step. google.com For instance, a substituted 2-chloropyridine can be reacted with N-Boc-3-hydroxyazetidine under Williamson ether synthesis conditions. This method is highly convergent but requires the synthesis or commercial availability of the specific substituted pyridine starting material. This approach is particularly useful when the desired substituent might not be compatible with the conditions of subsequent halogenation or cross-coupling reactions.

Stereoselective Synthesis and Chiral Resolution for Azetidine-Pyridine Scaffolds

Since the 3-position of the azetidine ring is a stereocenter, controlling its stereochemistry is often critical for biological activity. This can be achieved through two main pathways: asymmetric synthesis or chiral resolution.

Stereoselective Synthesis: This involves building the chiral azetidine ring from the ground up with a defined stereochemistry. nih.gov Methods include:

Gold-Catalyzed Cyclization : Chiral azetidin-3-ones can be synthesized via the oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The resulting ketone can then be stereoselectively reduced to the desired 3-hydroxyazetidine enantiomer.

Intramolecular Aminolysis : The ring-opening of chiral cis-3,4-epoxy amines, catalyzed by Lewis acids like La(OTf)₃, can produce substituted azetidines with high stereocontrol. frontiersin.org

Asymmetric Difunctionalization : Copper-catalyzed enantioselective boryl allylation of azetines provides access to chiral 2,3-disubstituted azetidines, which can be further modified. acs.org

Chiral Resolution: This process involves separating a racemic mixture of the azetidine intermediate or the final product into its constituent enantiomers. wikipedia.org A common industrial method is the formation of diastereomeric salts. pharmtech.comlibretexts.org The racemic azetidine-containing compound is reacted with a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base). The resulting diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. Other techniques include kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or enzyme, and chiral chromatography.

| Technique | Description | Reference |

| Asymmetric Synthesis | Building the molecule with a specific stereochemistry from chiral starting materials or using chiral catalysts. | nih.govfrontiersin.orgacs.org |

| Diastereomeric Salt Formation | Reacting a racemate with a chiral resolving agent to form separable diastereomeric salts. | wikipedia.orgpharmtech.com |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture with a chiral catalyst or enzyme. | |

| Chiral Chromatography | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | nih.gov |

Scale-Up and Process Chemistry Considerations for Large-Scale Synthesis

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale requires careful consideration of safety, cost, efficiency, and environmental impact.

Process Optimization: The synthesis of the key 3-hydroxyazetidine intermediate is a critical step. Practical, cost-effective methods often start from readily available materials like epichlorohydrin (B41342) and an amine, followed by a cyclization reaction to form the azetidine ring. nih.govresearchgate.net Patents often describe processes designed for large-scale production that avoid hazardous reagents and simplify purification, such as deprotection steps that yield a product isolable by simple filtration. wipo.int

Reaction Choice and Safety: The choice of etherification strategy has significant scale-up implications.

The Williamson synthesis often uses sodium hydride, which is highly flammable and reactive, requiring specialized handling procedures on a large scale.

The Mitsunobu reaction avoids pyrophoric bases but generates large amounts of byproducts (triphenylphosphine oxide and a reduced azodicarboxylate) that can complicate purification. organic-synthesis.com Furthermore, some variations, such as those using diphenylphosphoryl azide (B81097) (DPPA), can pose explosion risks and are generally avoided in large-scale operations. organic-synthesis.com

Workup and Purification: Industrial processes favor methods that minimize the need for chromatography. Crystallization, distillation, and extraction are preferred. For instance, in the Mitsunobu reaction, modifications using polymer-bound reagents or alternative azodicarboxylates have been developed to simplify the removal of byproducts. wikipedia.org

Emerging Technologies: Continuous flow chemistry is an increasingly attractive option for scale-up. It offers enhanced safety by using small reactor volumes, improved heat transfer, and precise control over reaction parameters, which can lead to higher yields and purity compared to traditional batch processing.

Structure Activity Relationship Sar Studies of 2 Azetidin 3 Yloxy Pyridine Derivatives

Influence of Substituents on the Azetidine (B1206935) Ring

The azetidine ring is a key component of the pharmacophore, providing a basic nitrogen atom essential for receptor interaction. However, the substitution pattern on the azetidine ring itself is a critical determinant of activity.

Research on analogs of potent nAChR agonists has shown that the azetidine ring is highly sensitive to substitution. For instance, in studies of analogs of ABT-594, a compound with a similar (2-azetidinylmethoxy)pyridine core, the introduction of methyl groups onto the azetidine ring proved detrimental. The preparation of analogs with one or two methyl substituents at the 3-position of the azetidine ring resulted in compounds that were substantially less active, both in terms of nAChR binding affinity and in vivo analgesic activity. nih.gov This suggests that steric bulk directly on the azetidine ring is poorly tolerated, likely interfering with the optimal positioning of the nitrogen atom within the receptor's binding site.

Impact of Substituents on the Pyridine (B92270) Ring

The pyridine ring serves as the hydrogen bond acceptor in the pharmacophore of many nAChR agonists. Modifications to this ring, including the position, nature, and size of substituents, have profound effects on binding affinity and receptor subtype selectivity.

The location of substituents on the pyridine ring significantly influences biological activity. SAR studies on the isomeric 3-(azetidinylmethoxy)pyridine scaffold provide valuable insights into these effects. Halogen substitution at the 2-, 5-, or 6-positions of the pyridine ring reveals a clear positional preference. Analogs with halogen substituents at the 5- or 6-positions generally retain high, subnanomolar affinity for nAChRs. nih.gov In contrast, substitution at the 2-position is more complex and highly dependent on the nature of the substituent. While a small fluoro group at the 2-position is tolerated, bulkier halogens at this position lead to a substantial loss of affinity. nih.gov This indicates that the space around the 2-position is sterically constrained within the receptor binding pocket.

Halogenation is a common strategy to modulate the electronic properties and metabolic stability of a molecule. For azetidinyl-oxy-pyridine derivatives, halogenation of the pyridine ring has been extensively studied.

In the 3-(azetidinylmethoxy)pyridine series, a 2-fluoro substituent is consistent with high affinity. However, replacing it with larger halogens like chloro, bromo, and iodo at the 2-position leads to a dramatic decrease in binding affinity. nih.gov This is attributed to steric hindrance, as computational models show that bulky substituents at the 2-position cause significant changes in the molecule's geometry. nih.gov

Conversely, the 5-position of the pyridine ring is much more tolerant of halogen substitution. Analogs featuring 5-chloro, 5-bromo, and 5-iodo substituents all demonstrate high affinity for nAChRs. nih.govtocris.com This tolerance makes the 5-position an attractive site for introducing radiohalogens, such as iodine-123 or iodine-125, for use in imaging studies like single-photon emission computed tomography (SPECT). tocris.com Similarly, the 6-position also accommodates halogens well, with 6-chloro, 6-bromo, and 6-iodo analogs maintaining high binding affinity. nih.gov

| Compound | Pyridine Substituent | Binding Affinity (Ki, pM) vs. [3H]Epibatidine |

|---|---|---|

| A-85380 (Parent) | None | 36 |

| Analog 1 | 2-Fluoro | 52 |

| Analog 2 | 2-Chloro | 1400 |

| Analog 3 | 2-Bromo | 3100 |

| Analog 4 | 2-Iodo | 6300 |

| Analog 5 | 5-Fluoro | 11 |

| Analog 6 | 5-Chloro | 22 |

| Analog 7 | 5-Bromo | 25 |

| Analog 8 | 5-Iodo | 29 |

| Analog 9 | 6-Chloro | 210 |

Data derived from studies on the isomeric 3-(2(S)-azetidinylmethoxy)pyridine scaffold. nih.gov

While halogenation has been thoroughly investigated, data on alkyl and aryl substitutions on the 2-(azetidin-3-yloxy)pyridine core are less specific. General SAR principles for nicotinic agonists indicate that the pyridine ring can be modified with diverse substituents, but only selected modifications lead to the retention of high potency. nih.gov For aryl substitutions, studies on related scaffolds have explored the replacement of the entire pyridine ring with a substituted phenyl ring, which can be considered an aryl substitution in a broader sense (see Section 3.4). Direct attachment of smaller alkyl or aryl groups to the pyridine ring of the this compound scaffold requires further investigation to fully delineate the SAR.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry to improve a compound's pharmacological profile by exchanging one functional group for another with similar physicochemical properties. For the this compound scaffold, several bioisosteric replacements can be considered.

Azetidine Ring: The azetidine ring itself is often used as a bioisostere to improve properties like solubility and metabolic stability while providing a rigid structural element. researchgate.netnih.gov Within this scaffold, the azetidine could be replaced by other small, saturated nitrogen-containing heterocycles. For instance, replacement with a pyrrolidine (B122466) or piperidine (B6355638) ring would explore the impact of ring size on activity. The pKa of azetidine (11.29) is very similar to that of pyrrolidine (11.27) and piperidine (11.22), suggesting they could play a similar role as a basic amine for receptor interaction. nih.govresearchgate.net

Pyridine Ring: The pyridine ring can be replaced by other aromatic systems. In the field of nicotinic agonists, substituted benzene (B151609) rings have been successfully used as bioisosteres for the pyridine ring. tcichemicals.com For example, a nitrophenyl or hydroxyphenyl group can mimic the hydrogen-bonding and electronic characteristics of the pyridine. Another common bioisostere for a pyridine ring is an isoxazole (B147169) ring, which was successfully applied in the development of ABT-418, an isoxazole isostere of nicotine. pharm.or.jp This suggests that replacing the pyridine in this compound with a suitably substituted isoxazole or phenyl ring could yield compounds with retained or modulated activity. pharm.or.jp

Computational Chemistry in SAR Elucidation

Computational methods are indispensable tools for dissecting the SAR of this compound derivatives. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling provide predictive insights that guide the synthesis and evaluation of new compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to its receptor, allowing for the analysis of key intermolecular interactions. Derivatives of this compound are known to target the α4β2 subtype of nAChRs, which is the most abundant nicotinic receptor in the brain. nih.gov These receptors are pentameric structures that form a central ion channel, with agonist binding sites located at the interface between subunits in the extracellular domain. nih.govbiorxiv.org

Docking studies of related pyridine-based ligands into homology models or cryo-EM structures of the α4β2 nAChR reveal a conserved binding mode. The protonated nitrogen of the azetidine ring typically forms a crucial cation-π interaction with a tryptophan residue (e.g., Trp149) in the aromatic box of the binding site. The pyridine nitrogen acts as a hydrogen bond acceptor, often interacting with a backbone amide or a hydroxyl-containing residue within the binding pocket. nih.gov

The specific interactions can vary depending on the receptor's stoichiometry, which can be (α4)₂ (β2)₃ or (α4)₃(β2)₂. nih.gov The binding mode explains the observed SAR. For example, the detrimental effect of a bulky substituent at the 2-position of the pyridine ring can be attributed to a steric clash with residues lining the binding pocket, preventing the ligand from achieving an optimal binding pose. Conversely, substituents at the 5- or 6-positions may extend into more solvent-exposed regions or form favorable interactions with other residues, thereby enhancing affinity. nih.gov

QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models are powerful tools for predicting the activity of unsynthesized analogues. For ligands targeting nAChRs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied.

A CoMFA study performed on a series of 2-((pyridin-3-yloxy)methyl)piperazine derivatives, which share the pyridin-3-yloxy core structure, provides a valuable model for understanding the SAR of this compound analogues. nih.gov In this study, the anti-inflammatory activity of the compounds, mediated through the α7 nAChR, was correlated with their 3D steric and electrostatic properties. nih.gov

The resulting QSAR model demonstrated good predictive power, as indicated by its statistical parameters. nih.gov

| Parameter | Value | Description |

|---|---|---|

| q² | 0.541 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| r² | 0.854 | Non-cross-validated correlation coefficient, indicating a good fit of the model to the training data. |

| Steric Contribution | 13.84% | The percentage contribution of the steric field to the activity model. |

| Electrostatic Contribution | 66.14% | The percentage contribution of the electrostatic field to the activity model. |

Data from a 3D-QSAR study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives. nih.gov

The contour maps generated from the CoMFA model highlight specific regions where modifications to the molecular structure are likely to impact biological activity. The model indicated that electrostatic properties were the dominant factor, with a 66.14% contribution to the activity. nih.gov This suggests that modulating the electron distribution across the molecule, for example by introducing electron-withdrawing or electron-donating groups at specific positions on the pyridine ring, is a key strategy for optimizing the potency of this class of compounds. The steric field contribution of 13.84% reinforces the importance of the size and shape of substituents, corroborating findings from conformational and docking analyses. nih.gov

Biological Activities and Pharmacological Applications of 2 Azetidin 3 Yloxy Pyridine Analogs

Enzyme Inhibition

Analogs of 2-(Azetidin-3-yloxy)pyridine have been investigated for their potential to modulate the activity of various enzymes, demonstrating a range of inhibitory and activatory functions critical to cellular processes. These activities form the basis for their exploration in multiple therapeutic areas.

The pyridine (B92270) moiety is a common scaffold found in numerous clinically approved kinase inhibitors. mdpi.com Analogs incorporating this structure have been developed to target various kinases, which are crucial regulators of cell signaling, growth, and differentiation.

Research into pyrimidine-based compounds led to the discovery of dual inhibitors for Janus kinase 2 (JAK2) and fms-like tyrosine kinase-3 (FLT3), two kinases implicated in acute myeloid leukemia (AML). nih.gov Optimization of these initial hits resulted in the development of macrocyclic inhibitors. Among these, a pyridine-substituted analog featuring a pyrrolidinyl-ethyloxy side chain demonstrated modest improvements in JAK2 and FLT3 inhibition. nih.gov This compound also showed activity against TYK2, another member of the JAK family. nih.gov

In a different context, pyridyl aminothiazoles have been identified as a novel class of ATP-competitive inhibitors for Checkpoint Kinase 1 (Chk1), a key regulator of the cell cycle. nih.gov Modifications to this core structure have yielded compounds with potent, low picomolar inhibitory activity. nih.gov Furthermore, isothiazolo[4,3-b]pyridines have been studied as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C. mdpi.com Structure-activity relationship (SAR) studies revealed that electron-donating groups on the pyridinyl ring, such as methyl and methoxy, resulted in potent PIKfyve inhibitors with IC50 values in the low nanomolar range. mdpi.com

Table 1: Kinase Inhibition by Pyridine Analogs

| Compound Class | Target Kinase(s) | Key Findings |

|---|---|---|

| Pyridine-substituted macrocycle | JAK2, FLT3, TYK2 | Displayed modest improvement in JAK2 and FLT3 activity and was also active against TYK2. nih.gov |

| Pyridyl aminothiazoles | Chk1 | Act as ATP-competitive inhibitors with low picomolar potency. nih.gov |

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, a process vital for cellular metabolism and energy production. nih.govmdpi.com Due to the high metabolic demands of cancer cells, NAMPT has emerged as a significant target for oncology therapeutics. nih.govmdpi.com

A scaffold morphing approach from a cyclopropyl (B3062369) carboxamide led to the identification of 3-pyridyl azetidine (B1206935) ureas as a highly potent class of NAMPT inhibitors. nih.govnih.gov These compounds act as substrate-based inhibitors, with the pyridine moiety occupying the nicotinamide (NAM) binding pocket of the enzyme. nih.gov One such urea (B33335) analog demonstrated direct inhibition of NAMPT with an IC50 value of 2.7 nM. nih.gov The optimization of this series focused on improving in vitro potency and ADME (absorption, distribution, metabolism, and excretion) properties, leading to the development of multiple compounds with excellent cellular efficacy. nih.govnih.gov

Table 2: NAMPT Inhibition by 3-Pyridyl Azetidine Urea Analogs

| Compound | Target | IC50 | Notes |

|---|---|---|---|

| Urea Analog 3 | NAMPT | 2.7 nM | Acts as a NAMPT substrate-based inhibitor. nih.gov |

Caspase-3 Inhibition

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). researchgate.net Caspase-3 is a key "effector" caspase, and its inhibition is a therapeutic strategy explored for conditions involving excessive cell death. researchgate.net

In the pursuit of novel caspase-3 inhibitors, a series of isatin (B1672199) analogs were synthesized and evaluated. nih.gov This research demonstrated that incorporating a hydrophilic group, such as a pyridine ring, into the inhibitor structure can significantly increase its potency in both enzymatic and whole-cell assays. nih.gov Specifically, azetidine analogs, such as 5-(2-phenoxymethylazetidine-1-sulfonyl)isatin, showed higher potency for caspase-3 inhibition compared to their corresponding pyrrolidine (B122466) analogs. nih.gov The introduction of a pyridine ring, resulting in compounds like 5-(2-pyridin-3-yl-oxymethylpyrrolidine-1-sulfonyl)isatin analogs, further enhanced potency in whole-cell assays compared to their phenoxymethyl (B101242) counterparts. nih.gov

Table 3: Caspase-3 Inhibition by Isatin Analogs

| Compound Type | Key Structural Feature | Effect on Potency |

|---|---|---|

| Azetidine Analogs | Azetidine ring | Higher potency for caspase-3 inhibition compared to pyrrolidine analogs. nih.gov |

HIV-1 Reverse Transcriptase Inhibition

The reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1) is a primary target for antiretroviral therapy. mdpi.comnih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a major class of drugs that bind to an allosteric site on the enzyme, inhibiting its function. nih.gov

Several classes of pyridine-containing compounds have been identified as HIV-1 RT inhibitors. A new class of pyridine oxide derivatives was found to specifically inhibit HIV-1 replication, acting as typical NNRTIs. nih.gov The most active compound in this group, JPL-133, had a 50% effective concentration of 0.05 µg/ml. nih.gov These compounds were shown to select for characteristic NNRTI resistance mutations in the RT gene. nih.gov Another class, dipyridodiazepinone analogs, which are structurally related to the approved NNRTI nevirapine, have also been explored for their potential in AIDS chemotherapy. nih.gov Additionally, fragment-based drug discovery efforts have sought to optimize pyridine-containing fragments that bind to novel sites on the RT enzyme to overcome existing drug resistance. mdpi.com

Receptor Modulation

Analogs of this compound have demonstrated significant interactions with key receptor systems in the central nervous system, highlighting their potential as modulators of nicotinic acetylcholine (B1216132) and dopamine (B1211576) receptors.

Derivatives of the this compound scaffold have been identified as potent ligands for nicotinic acetylcholine receptors (nAChRs). The parent compound, 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380), is a well-established high-affinity ligand for nAChRs. nih.govacs.org Research into pyridine-modified analogues, particularly those with halogen substituents, has revealed remarkable binding affinities.

Studies on a series of 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines showed that the position of the halogen atom significantly influences the affinity for nAChRs in rat brain membranes. nih.govacs.org Analogs with substituents at the 5- or 6-position of the pyridine ring, along with the 2-fluoro analogue, displayed subnanomolar affinity, with Ki values ranging from 11 to 210 pM. nih.govacs.org In contrast, analogs with bulkier halogens (chloro, bromo, iodo) at the 2-position exhibited a substantial decrease in affinity. nih.govacs.org

The fluoro derivative, 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine (F-A-85380), has shown potent and selective binding for the human α4β2 nAChR subtype. nih.gov In vitro studies demonstrated its ability to competitively displace other radioligands with very high affinity, recording Ki values of 48 pM and 46 pM against [3H]cytisine and [3H]epibatidine, respectively. nih.gov These high-affinity ligands are considered valuable as pharmacological probes and potential candidates for developing radiotracers for imaging nAChRs. nih.govacs.org

Table 1: In Vitro nAChR Binding Affinities of Halogenated 3-(2(S)-Azetidinylmethoxy)pyridine Analogs

| Compound | Substitution Position | Ki (pM) |

|---|---|---|

| 2-Fluoro analog | 2 | 46-48 nih.gov |

| 5-Halo analogs | 5 | 11-210 nih.govacs.org |

| 6-Halo analogs | 6 | 11-210 nih.govacs.org |

| 2-Chloro analog | 2 | Lower Affinity nih.govacs.org |

| 2-Bromo analog | 2 | Lower Affinity nih.govacs.org |

| 2-Iodo analog | 2 | Lower Affinity nih.govacs.org |

Binding affinities were measured by competition with (+/-)-[3H]epibatidine in rat brain membranes. nih.govacs.org

Azetidine-containing compounds have been investigated for their ability to modulate the dopaminergic system. While not direct this compound analogs, novel cis- and trans-azetidine derivatives have shown potent activity as inhibitors of vesicular monoamine transporter-2 (VMAT2), a key protein in dopamine storage and release. nih.gov

These azetidine analogs demonstrated potent inhibition of [3H]dopamine (DA) uptake into isolated synaptic vesicles, with Ki values of ≤66 nM. nih.gov The cis-4-methoxy analog was the most potent inhibitor identified in the study, with a Ki of 24 nM, making it approximately twice as potent as lobelane (B1250731) (Ki=45 nM). nih.gov The trans-methylenedioxy analog also showed strong inhibition with a Ki of 31 nM. nih.gov This inhibition of VMAT2 function represents a significant mechanism for modulating dopamine signaling. nih.gov

Table 2: Inhibition of Vesicular [3H]Dopamine Uptake by Azetidine Analogs

| Compound | Stereochemistry | Ki (nM) |

|---|---|---|

| cis-4-methoxy analog | cis | 24 nih.gov |

| trans-methylenedioxy analog | trans | 31 nih.gov |

| Lobelane (Reference) | - | 45 nih.gov |

| Norlobelane (Reference) | - | 43 nih.gov |

Data represents the inhibition constants (Ki) for [3H]DA uptake into isolated synaptic vesicles. nih.gov

Antimicrobial Activities

The pyridine and azetidin-2-one (B1220530) moieties are found in various compounds synthesized for their antimicrobial potential. A series of novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives were evaluated for their in vitro antibacterial activity against several Gram-positive bacteria. frontiersin.org Certain compounds from this series exhibited strong antibacterial activity, comparable to the antibiotic linezolid. frontiersin.org

Specifically, compounds designated 21b, 21d, 21e, and 21f were effective against strains including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. frontiersin.org Another study focused on quinazolone pyridinium (B92312) compounds, where the highly active compound 19a showed strong inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with very low Minimum Inhibitory Concentrations (MICs) of 0.5 μg/mL. mdpi.com This was eight times more potent than the reference drug norfloxacin (B1679917) against MRSA. mdpi.com Furthermore, pyridine-containing 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidin-2-one derivatives were found to be potent against a panel of bacteria including S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov

Table 3: Antibacterial Activity (MIC in μg/mL) of Selected Pyridine Analogs

| Compound | S. aureus | E. coli | P. aeruginosa | MRSA | Reference |

|---|---|---|---|---|---|

| Quinazolone Pyridinium 19a | - | 0.5 | - | 0.5 | mdpi.com |

| Thiazolyl Pyridine 6b | - | 1 | 1 | - | mdpi.com |

| Norfloxacin (Reference) | - | - | - | 4 | mdpi.com |

| Azetidin-2-one 110a/110b | Potent | Potent | Potent | - | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.

The structural framework of pyridine is also integral to compounds with notable antifungal properties. nih.gov For instance, certain azetidin-2-one derivatives have demonstrated excellent activity against fungal strains when compared to the standard drug Ketoconazole. nih.gov

In a study of pyridine-containing substituted phenyl azetidine-2-ones, compounds 110a and 110b were found to be highly potent against the fungal species Aspergillus niger and Penicillium rubrum. nih.gov Another investigation identified a pyridinone-containing compound, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), which showed significant fungicidal activity against Candida albicans. nih.gov This compound was effective against both standard and drug-resistant strains of C. albicans and also demonstrated an inhibitory effect on biofilm formation. nih.gov

Table 4: Antifungal Activity of Selected Pyridine Analogs

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Azetidin-2-one 109a-d | A. niger, P. rubrum | Excellent vs. Ketoconazole | nih.gov |

| Azetidin-2-one 110a/b | A. niger, P. rubrum | Potent | nih.gov |

| Pyridinone (PYR) | C. albicans | Fungicidal, Inhibits Biofilm | nih.gov |

Anticancer Potential

Pyridine-based analogs have been extensively explored as potential anticancer agents. arabjchem.orgnih.gov A study of novel pyridine-ureas identified compounds 8b and 8e as the most effective anticancer agents in an NCI-60 cell line screen, exhibiting mean growth inhibition of 43% and 49%, respectively. nih.gov These compounds showed anti-proliferative activity against a wide range of cancer cell lines, including those from leukemia, lung, colon, melanoma, and breast cancer subpanels. nih.gov

In another study, novel pyridine-thiazole hybrid molecules were synthesized and evaluated for their cytotoxic action. mdpi.com One compound, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (compound 3), showed a high antiproliferative activity, with an IC50 value of 0.57 µM in HL-60 acute human promyelocytic leukemia cells. mdpi.com Significantly, this compound had an IC50 greater than 50 µM in normal human cell lines, suggesting selectivity for cancer cells. mdpi.com Furthermore, azetidin-2-one derivatives incorporating 1,3,4-oxadiazole/thiadiazole rings have been evaluated for their anticancer potential against MCF-7 breast cancer cell lines. nih.gov Several derivatives demonstrated high efficacy, with inhibition percentages ranging from 89% to 94% at micromolar concentrations. nih.gov

Table 5: Anticancer Activity of Selected Pyridine Analogs

| Compound/Analog Class | Cell Line | Measurement | Result | Reference |

|---|---|---|---|---|

| Pyridine-urea 8b | NCI-60 Panel | Mean GI% | 43% | nih.gov |

| Pyridine-urea 8e | NCI-60 Panel | Mean GI% | 49% | nih.gov |

| Pyridine-thiazole 3 | HL-60 (Leukemia) | IC50 | 0.57 µM | mdpi.com |

| Azetidin-2-one AZ-5 | MCF-7 (Breast) | % Inhibition | 89-94% | nih.gov |

| Azetidin-2-one AZ-9 | MCF-7 (Breast) | % Inhibition | 89-94% | nih.gov |

| Azetidin-2-one AZ-10 | MCF-7 (Breast) | % Inhibition | 89-94% | nih.gov |

GI% = Percentage Growth Inhibition. IC50 = Half-maximal inhibitory concentration.

Antiviral Potential

While specific studies on the antiviral activity of this compound itself are not extensively documented in publicly available research, the broader class of pyridine-containing heterocyclic compounds has demonstrated significant promise in the development of novel antiviral agents. nih.govresearchgate.neteurekaselect.com The pyridine scaffold is a common structural motif in a variety of biologically active molecules, and its derivatives have been investigated for activity against a wide range of viruses. nih.govnih.gov

Research has shown that pyridine derivatives exhibit antiviral efficacy against several human pathogens, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), Respiratory Syncytial Virus (RSV), and Cytomegalovirus (CMV). nih.gov The mechanisms of action for these compounds are varied and can include the inhibition of viral reverse transcriptase, polymerase, and other enzymes essential for viral replication. nih.goveurekaselect.com Additionally, some pyridine-containing compounds have been found to interfere with viral entry into host cells and inhibit various stages of the viral life cycle. nih.gov The structural diversity of pyridine derivatives allows for a wide range of chemical modifications, which can be leveraged to optimize their antiviral potency and selectivity. researchgate.net

Given the established antiviral properties of the broader class of pyridine-containing compounds, it is plausible that analogs of this compound could be developed as potential antiviral agents. However, further specific research is required to synthesize and evaluate such analogs to determine their efficacy and spectrum of activity against various viral pathogens.

Other Reported Biological Activities

Beyond the potential for antiviral applications, analogs of this compound have been explored for a range of other pharmacological activities. These include anti-inflammatory, analgesic, and potential anti-hypoxic and anti-ischemic effects. The unique combination of the pyridine ring and the azetidine moiety in this scaffold provides a foundation for the development of compounds with diverse therapeutic applications.

The anti-inflammatory potential of compounds containing azetidine and pyridine moieties has been suggested by studies on related structures. While direct research on this compound analogs in inflammation is limited, the general classes of both azetidine and pyridine derivatives have been noted for their anti-inflammatory properties. researchgate.netnih.gov

For instance, a study on the novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), demonstrated significant anti-inflammatory and antioxidative effects. In a model of amyloid-β-induced microglial activation, KHG26792 was found to attenuate the production of key inflammatory mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.gov This suggests that the azetidine scaffold can be a valuable component in the design of new anti-inflammatory agents. Further investigation into analogs of this compound could therefore be a promising avenue for the discovery of novel anti-inflammatory drugs.

The analgesic potential of compounds structurally related to this compound has been more specifically documented, particularly through research on nicotinic acetylcholine receptor (nAChR) agonists. One notable analog is ABT-594 (5-(2-azetidinylmethoxy)-2-chloropyridine), which has been identified as a potent non-opioid analgesic agent. nih.gov

Structure-activity relationship (SAR) studies on ABT-594 and its analogs have provided valuable insights into the structural requirements for analgesic activity. These studies have shown that modifications to both the pyridine and azetidine rings can significantly impact the compound's affinity for nAChRs and its analgesic potency. For example, various substitutions on the pyridine ring were found to be consistent with high binding affinity to nAChRs. However, only specific modifications resulted in the retention of potent analgesic effects, as demonstrated in the mouse hot plate assay. nih.gov

Conversely, substitutions on the azetidine ring, such as the addition of one or two methyl groups at the 3-position, led to a substantial decrease in both binding affinity and analgesic activity. nih.gov This highlights the critical role of the unsubstituted azetidine ring in the analgesic properties of these compounds. The high affinity of these analogs for nAChRs suggests their potential as pharmacological probes and as candidates for the development of novel pain therapeutics. nih.gov

| Compound | Modification | Nicotinic Receptor Binding Affinity | Analgesic Potency |

|---|---|---|---|

| ABT-594 | 2-chloro substitution on pyridine ring | High | Potent |

| A-85380 | Unsubstituted pyridine ring | High | - |

| ABT-594 analog | Methyl substitution at azetidine 3-position | Substantially less active | Substantially less active |

The potential for this compound analogs to exert anti-hypoxic and anti-ischemic effects is an emerging area of interest, largely based on findings from studies on other azetidine derivatives in models of cerebral ischemia. A significant example is the neuroprotective effect of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) in a mouse model of ischemia/reperfusion injury. nih.gov

Pharmacology and Drug Discovery Aspects

In Vitro Pharmacological Profiling

The initial stages of characterizing a compound like 2-(Azetidin-3-yloxy)pyridine involve a variety of in vitro assays to determine its interaction with the biological target and its effects on cellular systems.

Binding affinity studies are crucial for quantifying the interaction between a compound and its target protein. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The inhibition constant (Ki) is another measure of affinity and is independent of substrate concentration.

While the specific binding affinity of this compound for PDE9 or other targets is not publicly available, compounds within the broader amino-heterocyclic class to which it belongs have been evaluated for their PDE9 inhibitory activity. The IC50 values for these related compounds are typically determined through competitive binding assays.

Table 1: Binding Affinity Data for this compound

| Target | Assay Type | IC50 (nM) | Ki (nM) |

|---|---|---|---|

| PDE9A | Radioligand Binding | Data not available | Data not available |

Enzyme assays are conducted to measure the direct inhibitory effect of a compound on the catalytic activity of a target enzyme. For compounds designed as PDE9 inhibitors, a common method is the phosphodiesterase scintillation proximity assay (SPA).

This assay measures the enzymatic conversion of a radiolabeled substrate, such as [3H]cGMP, to its product, 5'-GMP. The steps of a typical PDE9 SPA are as follows:

Human recombinant PDE9 enzyme is incubated with the test compound at varying concentrations.

A radiolabeled substrate, [8-3H]guanosine 3',5'-cyclic phosphate ([3H]cGMP), is added to the mixture.

The reaction is allowed to proceed for a set time, during which the enzyme hydrolyzes the substrate.

The reaction is terminated, and SPA beads are added. These beads bind to the product, bringing it into proximity with a scintillant embedded in the bead, which generates a light signal that can be quantified.

The reduction in signal in the presence of the inhibitor allows for the calculation of its IC50 value.

Specific results from enzyme assays for this compound are not available in the public domain.

Table 2: Enzyme Inhibition Data for this compound

| Enzyme Target | Assay Method | Substrate | IC50 (nM) |

|---|

Following the confirmation of direct target engagement in biochemical assays, cell-based assays are employed to understand the compound's activity in a more physiologically relevant context. These assays can measure downstream effects of target inhibition within a cell. For a PDE9 inhibitor, this could involve measuring changes in intracellular cGMP levels or assessing downstream signaling pathways.

No specific data from cell-based assays for this compound have been publicly reported.

Table 3: Cell-Based Assay Data for this compound

| Cell Line | Assay Type | Endpoint Measured | Result |

|---|---|---|---|

| Not available | cGMP accumulation | Intracellular cGMP | Data not available |

In Vivo Pharmacological Evaluation

In vivo studies are essential to determine how a compound behaves in a whole living organism, providing insights into its efficacy and target engagement in a complex biological system.

To assess the therapeutic potential of compounds intended for neurodegenerative disorders, various animal models that mimic aspects of the human disease are used. For a PDE9 inhibitor, relevant models could include those that exhibit cognitive deficits, such as transgenic mouse models of Alzheimer's disease or pharmacological models of cognitive impairment.

The evaluation in these models would typically involve administering the compound and then assessing its effect on cognitive performance through behavioral tests like the Morris water maze, novel object recognition, or passive avoidance tasks. The goal is to see if the compound can reverse or prevent the cognitive deficits observed in the disease model.

There is no publicly available information regarding the efficacy of this compound in any disease models.

Table 4: In Vivo Efficacy of this compound

| Disease Model | Species | Endpoint | Outcome |

|---|---|---|---|

| Cognitive Deficit Model | Rodent | Cognitive Performance | Data not available |

Pharmacodynamic (PD) markers are used to measure the biological effect of a drug on the body. In the context of a PDE9 inhibitor, a key PD marker would be the measurement of cGMP levels in the brain or cerebrospinal fluid (CSF) of treated animals. An effective PDE9 inhibitor would be expected to increase cGMP levels, demonstrating that the drug is engaging its target in the central nervous system and eliciting the desired biochemical response.

No specific pharmacodynamic marker data for this compound has been reported.

Metabolic Stability and Metabolite Identification

In Vitro Metabolic Studies (e.g., Liver Microsomes)

In vitro metabolic studies are essential tools in early drug discovery to predict in vivo metabolism. researchgate.net These assays typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.net The metabolic stability is determined by incubating the compound with liver microsomes and a necessary cofactor like NADPH, then monitoring the disappearance of the parent compound over time. springernature.com The resulting data, often expressed as in vitro half-life (t½) or intrinsic clearance (CLint), allow for the ranking of compounds and provide insights into their metabolic liabilities. researchgate.net

For this compound, while direct metabolic studies are not extensively published, potential metabolic pathways can be inferred based on the metabolism of its constituent heterocyclic systems: the pyridine (B92270) ring and the azetidine (B1206935) ring.

Pyridine Ring Metabolism: The pyridine moiety is susceptible to several metabolic transformations. N-oxidation of the pyridine nitrogen to form a pyridine-N-oxide is a common metabolic pathway observed in various animal species. nih.gov Additionally, oxidation of the carbon atoms in the pyridine ring can lead to the formation of hydroxypyridine derivatives. For instance, studies on 2-amino-3-methylpyridine using rat and rabbit hepatic preparations identified 2-amino-5-hydroxy-3-methylpyridine as a metabolite. nih.gov

Based on these precedents, potential metabolic transformations for this compound are summarized in the table below.

Table 1: Potential Metabolic Pathways of this compound

| Metabolic Reaction | Potential Site | Resulting Metabolite |

|---|---|---|

| N-Oxidation | Pyridine Nitrogen | This compound-N-oxide |

| Aromatic Hydroxylation | Pyridine Ring (e.g., C5 position) | 2-(Azetidin-3-yloxy)-5-hydroxypyridine |

| N-Dealkylation | Azetidine Ring | Not a primary pathway for unsubstituted azetidine |

Metabolism-Guided Drug Design

Metabolism-guided drug design is a strategy that uses metabolic data to rationally design new chemical entities with improved pharmacokinetic properties. rsc.org By identifying metabolic "soft spots"—the parts of a molecule most susceptible to metabolic breakdown—medicinal chemists can introduce structural modifications to block or slow these pathways. rsc.org This iterative process of synthesis, metabolic testing, and redesign aims to enhance metabolic stability, thereby improving properties like oral bioavailability and duration of action. rsc.orghyphadiscovery.com

Applying this strategy to this compound, several modifications could be envisioned to address the potential metabolic liabilities identified above:

Blocking Pyridine N-Oxidation: If N-oxidation is a significant clearance pathway, introducing substituents on the pyridine ring adjacent to the nitrogen could provide steric hindrance, making the nitrogen less accessible to metabolizing enzymes.

Preventing Aromatic Hydroxylation: To block hydroxylation of the pyridine ring, a common tactic is to replace a hydrogen atom at the susceptible position with a metabolically robust group, such as a fluorine atom.

Modifying the Azetidine Ring: If the azetidine ring proves to be a site of metabolic instability, introducing substituents such as methyl or gem-dimethyl groups can sterically shield the ring and prevent oxidation, a technique that has been shown to boost metabolic stability in other scaffolds. hyphadiscovery.com

Lead Optimization and Candidate Selection

Lead optimization is an iterative process in drug discovery where a promising "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a preclinical drug candidate. patsnap.comnih.gov

Scaffold Morphing Approaches

Scaffold morphing, or scaffold hopping, is a medicinal chemistry strategy used to replace the core molecular framework (scaffold) of a lead compound with a structurally different one while preserving the essential interactions with the biological target. nih.govrsc.org This approach is valuable for discovering novel chemical series with improved properties, different intellectual property profiles, or alternative synthetic routes. patsnap.comnih.gov

For a lead compound like this compound, several scaffold morphing strategies could be explored. The pyridine ring could be replaced with other heteroaromatic rings, and the azetidine moiety could be swapped for other small, saturated rings. These bioisosteric replacements aim to maintain or improve biological activity while altering physicochemical and pharmacokinetic parameters.

Table 2: Hypothetical Scaffold Morphing Strategies for this compound

| Original Scaffold | Potential Replacement Scaffolds | Rationale |

|---|---|---|

| Pyridine | Pyrimidine, Pyrazine, Thiazole | Modifies hydrogen bonding patterns, polarity, and metabolic stability. acs.org |

Computational Approaches in Lead Optimization

Computational methods are indispensable in modern lead optimization, accelerating the design-make-test-analyze cycle. nih.govbeilstein-journals.org These in silico tools help prioritize which compounds to synthesize, reducing time and resource expenditure. patsnap.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. patsnap.com For a series of this compound analogs, a QSAR model could be developed to predict the potency of newly designed molecules, guiding the selection of substituents that are likely to enhance activity. nih.gov

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict how different analogs of this compound might bind. beilstein-journals.org This technique provides insights into the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic contacts), allowing chemists to design modifications that improve binding affinity and selectivity. beilstein-journals.org

Virtual Screening: This computational technique involves screening large libraries of virtual compounds against a target structure to identify those with a high probability of binding. patsnap.com It can be used to explore diverse chemical space around the this compound scaffold to identify novel and potent analogs.

Therapeutic Targets and Mechanisms of Action

While the pyridine scaffold is found in compounds with a wide array of biological activities, including antibacterial and anticonvulsant properties, research on structurally related compounds points toward a specific and important class of therapeutic targets for this compound. nih.govijnrd.orgmdpi.com

Studies on a series of halo-substituted 3-(2(S)-azetidinylmethoxy)pyridines, which are close structural analogs of this compound, have demonstrated high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) . acs.org These analogs were found to possess subnanomolar affinity for nAChRs in rat brain membrane preparations, identifying them as potent ligands for this receptor class. acs.org

Nicotinic acetylcholine receptors are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems. They are involved in a wide range of physiological processes, including cognitive function, learning, memory, and attention. Their dysfunction has been implicated in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them attractive targets for drug discovery. acs.org The high affinity of compounds structurally similar to this compound for nAChRs suggests that this chemical scaffold is a promising starting point for the development of novel modulators of these receptors for treating central nervous system disorders. acs.org

Enzyme Active Site Interactions

Currently, there is a limited body of publicly available scientific literature detailing the specific interactions of "this compound" with enzyme active sites. While pyridine-containing molecules, in general, are known to be scaffolds for a variety of enzyme inhibitors, direct studies on this particular compound's enzyme inhibition profile are not extensively reported. The azetidine moiety, a four-membered saturated heterocycle, is a structural feature present in various biologically active compounds and can influence conformational flexibility and receptor binding. Compounds incorporating an azetidine ring have been investigated for a wide range of biological activities, including as potential inhibitors of enzymes like N-ribosyl hydrolases and phosphorylases. lifechemicals.com However, specific data on the direct binding and inhibition of enzymes by "this compound" remains an area for future research.

Receptor Binding Modes

The primary area of pharmacological investigation for "this compound" and its close structural analogs has been their interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in the central and peripheral nervous systems.

A notable analog, 3-(2(S)-azetidinylmethoxy)pyridine, also known as A-85380, has been identified as a potent ligand with high affinity for nAChRs. Structure-activity relationship (SAR) studies on analogs of A-85380 have provided valuable insights into the binding modes of this class of compounds. Modifications to both the pyridine and azetidine rings have been shown to significantly impact binding affinity. For instance, the introduction of substituents on the pyridine ring can modulate the affinity for nAChR binding sites. Similarly, substitutions on the azetidine ring, such as the addition of methyl groups at the 3-position, have been found to substantially decrease both binding affinity and analgesic activity in animal models. nih.gov

The binding affinity of these compounds is typically quantified by their dissociation constant (Kd) or inhibitory constant (Ki) at various nAChR subtypes. For example, the radioiodinated analog, 5-iodo-A-85380, demonstrates a very high affinity for the α4β2 nAChR subtype in rat and human brain tissue, with Kd values of 10 pM and 12 pM, respectively. nih.gov This high affinity is comparable to that of other well-known nAChR ligands like epibatidine. nih.gov

The binding of these azetidine-containing pyridyl ethers to nAChRs is a complex process influenced by various factors, including the electronic properties and steric bulk of substituents on the pyridine ring. The interaction is thought to occur within a binding pocket at the interface of two subunits of the pentameric nAChR. The nitrogen atom of the pyridine ring is believed to play a crucial role in forming a key hydrogen bond with a residue in the receptor's binding site, a common feature for the binding of nicotinic agonists. The azetidine ring likely orients the molecule within the binding pocket to optimize interactions with surrounding amino acid residues.

| Compound | Receptor Subtype | Binding Affinity (Kd/Ki) | Assay System |

|---|---|---|---|

| 5-iodo-A-85380 | α4β2 nAChR | 10 pM (Kd) | Rat brain |

| 5-iodo-A-85380 | α4β2 nAChR | 12 pM (Kd) | Human brain |

Future Directions and Research Gaps

Development of Novel Synthetic Routes

The efficient and scalable synthesis of 2-(azetidin-3-yloxy)pyridine and its derivatives is a fundamental prerequisite for its extensive investigation. While the parent compound is commercially available, future research should focus on developing novel, efficient, and stereoselective synthetic methodologies.

Furthermore, the development of methods for the regioselective functionalization of both the azetidine (B1206935) and pyridine (B92270) rings is crucial for creating diverse chemical libraries for biological screening. This would enable a systematic exploration of the structure-activity relationships (SAR) of this compound derivatives.

Key Research Objectives for Synthetic Chemistry:

| Objective | Rationale | Potential Methodologies |

| Stereoselective Synthesis | To investigate the differential biological activity of enantiomers. | Asymmetric catalysis, chiral pool synthesis. |

| Late-Stage Functionalization | To enable rapid diversification of the core scaffold. | C-H activation, cross-coupling reactions. |

| Flow Chemistry | To improve scalability, safety, and efficiency of synthesis. | Microreactor technology. |

Exploration of New Biological Targets

The structural features of this compound suggest its potential to interact with a variety of biological targets. The pyridine ring is a common motif in kinase inhibitors and ligands for G-protein coupled receptors (GPCRs), while the azetidine moiety can act as a rigid scaffold to orient functional groups for optimal target engagement and can improve physicochemical properties such as solubility.

An important area of future investigation is the potential of this compound derivatives as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). Analogs such as 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines have shown high affinity for nAChRs, suggesting that the azetidinyl-oxy-pyridine scaffold could be a valuable starting point for the development of novel therapeutics for neurological and psychiatric disorders. acs.org

Another promising area is the development of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is a target for type 2 diabetes. While structurally distinct, a patent has disclosed the investigation of a (3-Fluoroazetidin-1-yl)-containing compound for the treatment of diabetes. googleapis.com This suggests that the azetidine moiety can be incorporated into molecules targeting metabolic diseases. Furthermore, azetidine derivatives have recently been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology. nih.govacs.org

Potential Biological Targets for this compound Derivatives:

| Target Class | Specific Examples | Therapeutic Area |

| Ion Channels | Nicotinic Acetylcholine Receptors (nAChRs) | Neurology, Psychiatry |

| Enzymes | Dipeptidyl Peptidase-IV (DPP-IV), Kinases, STAT3 | Metabolic Diseases, Oncology, Inflammation |

| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) Receptors, Serotonin Receptors | Neurology, Psychiatry |

Advanced Preclinical Evaluation

Once novel derivatives of this compound with promising in vitro activity are identified, a comprehensive preclinical evaluation will be essential to assess their potential as drug candidates. This should include a detailed characterization of their pharmacokinetic (PK) and pharmacodynamic (PD) properties.

The azetidine ring is known to often improve metabolic stability and reduce off-target effects. Future studies should investigate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound analogs to understand their behavior in vivo. In particular, assessing their brain penetration is crucial if they are being developed for central nervous system (CNS) disorders.

Toxicological studies will also be a critical component of the preclinical evaluation. A thorough assessment of both in vitro and in vivo toxicity will be necessary to establish a preliminary safety profile. For instance, a pharmacological and toxicological evaluation of the related compound 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380) has been conducted, providing a framework for similar studies on novel this compound derivatives. nih.gov

Translational Research Perspectives

The ultimate goal of investigating this compound is its translation into clinical applications. This will require a multidisciplinary approach, bridging the gap between basic research and clinical development.

A key aspect of translational research will be the development of relevant biomarkers to assess the in vivo activity of drug candidates derived from this scaffold. For CNS targets, this could involve the development of positron emission tomography (PET) ligands to visualize receptor occupancy in the brain.

Furthermore, exploring the potential of this compound derivatives in combination therapies could open up new therapeutic avenues. For example, in oncology, combining a STAT3 inhibitor derived from this scaffold with standard-of-care chemotherapies could lead to synergistic effects and overcome drug resistance. nih.gov

Q & A

Q. Table 1: Representative Reaction Conditions

(Advanced) How can regioselectivity challenges in functionalizing the azetidine ring be addressed during synthesis?

Regioselectivity issues arise due to competing reactivity at the azetidine nitrogen versus the oxygen atom. Strategies include:

- Protection/Deprotection : Temporarily protecting the azetidine nitrogen with Boc groups to direct substitution to the oxygen .

- Solvent Effects : Using polar aprotic solvents (e.g., DMF) to stabilize transition states favoring oxygen-based nucleophilic attack .

- Computational Modeling : DFT calculations to predict reactive sites and optimize conditions .

(Basic) What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

Key techniques include:

Q. Table 2: Representative Spectral Data

| Technique | Key Signals | Functional Group | Reference |

|---|---|---|---|

| ¹H NMR | δ 3.8 ppm (m, 4H, azetidine) | Azetidine-O-pyridine | |

| IR | 1125 cm⁻¹ (C-O-C stretch) | Ether linkage |

(Advanced) How can researchers resolve contradictions in reported reaction yields for azetidine-pyridine conjugates?

Discrepancies in yields often stem from:

- Impurity Profiles : Side reactions (e.g., azetidine ring-opening) reduce purity. Use HPLC or GC-MS to quantify byproducts .

- Catalyst Variability : Pd catalyst lot-to-lot differences affect coupling efficiency. Standardize catalysts and pre-activate with ligands .

- Solvent Purity : Moisture in DMF or THF can hydrolyze intermediates. Employ anhydrous conditions and molecular sieves .

(Basic) What are the primary research applications of this compound in chemical biology?

This compound is used as: